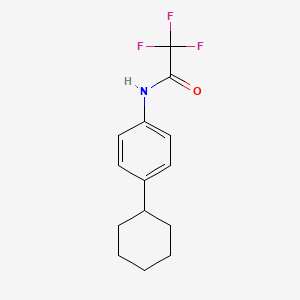

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide

描述

属性

IUPAC Name |

N-(4-cyclohexylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNNRFXCILKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Photocatalytic Nickel-Catalyzed Synthesis (From Reference)

- Key Reaction: The synthesis of 1-(4-cyclohexylphenyl)ethan-1-one intermediate followed by conversion to the trifluoroacetamide.

- Catalysts and Reagents:

- 4,4'-Dimethoxy-2,2'-bipyridine (ligand)

- NiCl2·diglyme

- Phthalimide

- 1-(4-bromophenyl)ethan-1-one

- Cyclohexylindium(III) bromide in DMF

- Conditions:

- Argon atmosphere, room temperature with water-cooled photocatalytic setup.

- Reaction mixture stirred and irradiated to promote nickel-catalyzed cross-coupling.

- Yield: Approximately 87% yield for this compound.

- Purification: Chromatography using hexanes/ethyl acetate (20:1).

- Physical Properties: White solid, melting point 142.0–143.0 °C.

This method highlights the use of a nickel-catalyzed cross-coupling approach with organoindium reagents to introduce the cyclohexyl group onto the aryl ring, followed by trifluoroacetamide formation.

Alternative Synthetic Routes and Methodologies

Although direct synthesis of this compound is less frequently reported in isolation, analogous trifluoroacetamide derivatives are often prepared through the following general strategies:

Acylation of Anilines with Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

- Reaction of 4-cyclohexylaniline with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions to yield the trifluoroacetamide.

- Conditions typically involve mild bases (e.g., pyridine) or solvents such as dichloromethane.

- The reaction proceeds at low temperatures to avoid side reactions.

- Purification by recrystallization or column chromatography.

Use of α-Bromoacetyl Intermediates and Subsequent Amidation (Related Compound Synthesis)

- Preparation of α-bromoacetyl derivatives of N-(4-substituted phenyl)-2,2,2-trifluoroacetamide as intermediates.

- These intermediates can undergo nucleophilic substitution with amines to form the desired trifluoroacetamides.

- Thermal and microwave-assisted methods have been reported for similar trifluoroacetamide derivatives, improving reaction times and yields.

Microwave-Assisted Synthesis of Trifluoroacetamide Derivatives

Microwave irradiation has been demonstrated to enhance the synthesis of trifluoroacetamide derivatives by:

- Reducing reaction times from hours to minutes.

- Increasing yields and purity.

- Allowing reactions under pressurized conditions (up to 17.2 bar) and elevated temperatures (100–150 °C).

For example, N-(4-acetylphenyl)-2,2,2-trifluoroacetamide was converted to its α-bromoacetyl derivative using N-bromosuccinimide and p-toluenesulfonic acid under microwave irradiation, followed by further transformations to trifluoroacetamide derivatives.

Comparative Data Table of Preparation Methods

*Yields are approximate and based on analogous trifluoroacetamide derivatives reported in literature.

Research Findings and Notes

- The nickel-catalyzed method provides a selective and efficient route to this compound with high yield and purity, leveraging organometallic reagents under mild conditions.

- Microwave-assisted synthesis offers a rapid alternative for preparing trifluoroacetamide derivatives, especially useful for α-bromoacetyl intermediates, enhancing throughput without compromising quality.

- The choice of method depends on available reagents, desired scale, and equipment. Photocatalytic nickel-catalyzed synthesis requires specialized catalysts and inert atmosphere, while microwave methods require specific instrumentation.

- Purification typically involves silica gel chromatography or recrystallization, with melting points and spectral data confirming compound identity and purity.

化学反应分析

Types of Reactions: N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield N-(4-cyclohexylphenyl)amine, while oxidation could produce various oxidized derivatives.

科学研究应用

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes analogs with trifluoroacetamide or related acetamide groups, highlighting substituent-driven differences:

Key Observations:

Electron-Withdrawing Groups (EWGs): The 4-cyano substituent in N-(4-cyanophenyl)-TFA enhances stability but reduces nucleophilicity, favoring applications in drug intermediates . Bromo and trifluoromethyl groups (e.g., in and ) increase molecular weight and alter solubility, often requiring specialized purification methods like flash chromatography .

Lipophilicity and Steric Effects :

- Cyclohexyl and dimethylphenyl groups (e.g., TFA-L-Phe-Ph(2,4-Me) in ) significantly increase lipophilicity, which may improve blood-brain barrier penetration but complicate aqueous solubility.

- Methoxy and ethoxy groups (e.g., TFA-L-Ile-Ph(4-OEt) in ) balance lipophilicity and hydrogen-bonding capacity, impacting pharmacokinetics.

Synthetic Yields :

Spectroscopic and Analytical Data

- IR Spectroscopy : Trifluoroacetamide derivatives exhibit strong C=O stretches near 1700 cm⁻¹ and C-F vibrations at 1150–1250 cm⁻¹ .

- NMR : Aromatic protons resonate at δ 7.0–7.5 ppm, while the NH proton in TFA derivatives appears as a broad singlet near δ 10 ppm .

- Mass Spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]⁺ at 350.1368 for TFA-L-Phe-Ph(2,4-Me) ).

生物活性

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H18F3N

- Molecular Weight : 273.31 g/mol

- Structure : The compound features a trifluoroacetamide group attached to a cyclohexylphenyl moiety, which is believed to influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate receptor activity and enzyme function, leading to diverse pharmacological effects.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It might inhibit enzymes involved in metabolic processes or disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Properties

This compound has also been studied for its potential anticancer effects. In cell line assays, the compound showed cytotoxicity against various cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 10 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated significant inhibition of growth in clinical isolates.

- Results indicated that the compound could serve as a lead structure for the development of new antibiotics.

-

Anticancer Research :

- In a preclinical study assessing the effects on tumor growth in xenograft models, this compound reduced tumor size significantly compared to control groups.

- The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trifluoroacetic anhydride may react with 4-cyclohexylaniline under controlled pH (e.g., using pyridine as a base) to form the acetamide bond. Optimization includes temperature control (70–90°C) and inert atmosphere (N₂/Ar) to prevent side reactions . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : ¹H/¹³C NMR to confirm cyclohexyl and trifluoroacetamide groups (e.g., δ ~7.3 ppm for aromatic protons, δ ~160 ppm for carbonyl in ¹³C NMR).

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is likely soluble in DMSO, DMF, or dichloromethane. Avoid protic solvents (e.g., water, methanol) due to potential hydrolysis of the trifluoroacetamide group. Store at –20°C under anhydrous conditions with desiccants (e.g., molecular sieves) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence the compound’s bioactivity and metabolic stability?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. It also resists metabolic oxidation compared to non-fluorinated analogs. Use in vitro assays (e.g., microsomal stability tests) to quantify metabolic half-life. Compare IC₅₀ values against non-fluorinated analogs in target inhibition assays (e.g., kinase or protease panels) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar trifluoroacetamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Conduct:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Counter-Screening : Test against off-target proteins (e.g., cytochrome P450 enzymes).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (if crystalline) or 2D-NMR to rule out isomerism or degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。